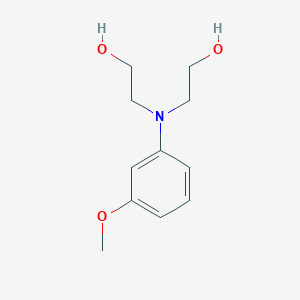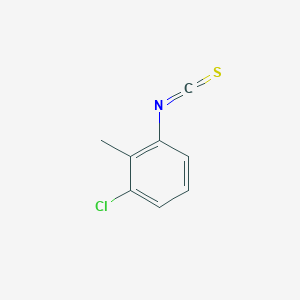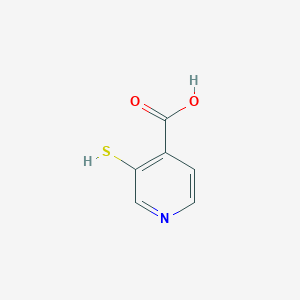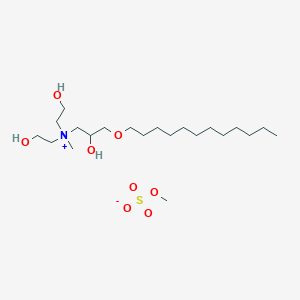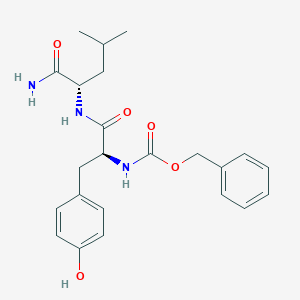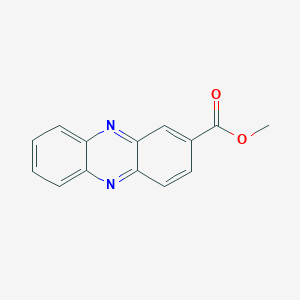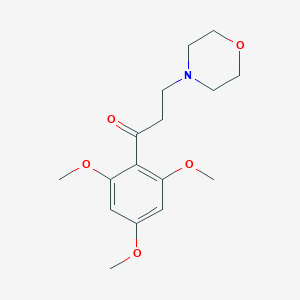
Propiophenone, 3-morpholino-2',4',6'-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of propiophenone, which is a common organic compound used in the production of pharmaceuticals and fragrances. The addition of morpholino and trimethoxy groups to the propiophenone molecule has resulted in a compound with unique properties that make it useful for various research applications.
Mecanismo De Acción
The exact mechanism of action of propiophenone, 3-morpholino-2',4',6'-trimethoxy- is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in cellular function. This compound has been shown to have an effect on the central nervous system, and it may also have anti-inflammatory and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been found to have an analgesic effect, reducing pain sensitivity in animals. Additionally, this compound has been found to have anti-inflammatory properties, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using propiophenone, 3-morpholino-2',4',6'-trimethoxy- in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, making it useful in a wide range of research applications. Additionally, this compound has been found to have several biochemical and physiological effects, making it useful for studying the central nervous system, pain, and inflammation.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have side effects or interact with other compounds in ways that are not yet fully understood.
Direcciones Futuras
There are several future directions for research involving propiophenone, 3-morpholino-2',4',6'-trimethoxy-. One potential direction is to further investigate the compound's mechanism of action, particularly with regard to its effects on the central nervous system. Another potential direction is to explore the compound's potential as an analgesic or anti-inflammatory agent. Additionally, this compound may have potential applications in the synthesis of new pharmaceuticals or fragrances. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of propiophenone, 3-morpholino-2',4',6'-trimethoxy- involves the reaction of propiophenone with morpholine and trimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- has been found to have several potential applications in scientific research. One of its primary uses is in the synthesis of other organic compounds. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
18703-93-0 |
|---|---|
Nombre del producto |
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- |
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO5/c1-19-12-10-14(20-2)16(15(11-12)21-3)13(18)4-5-17-6-8-22-9-7-17/h10-11H,4-9H2,1-3H3 |
Clave InChI |
CNGLSKCHWYABAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCOCC2)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCOCC2)OC |
Otros números CAS |
18703-93-0 |
Sinónimos |
3-Morpholino-1-(2,4,6-trimethoxyphenyl)-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



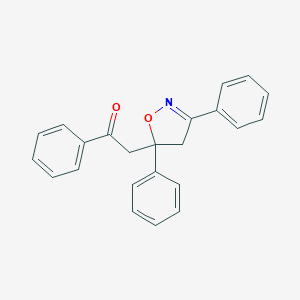
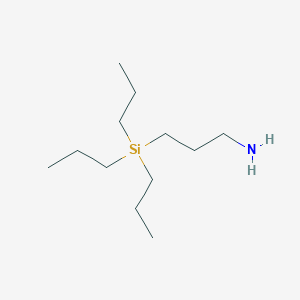
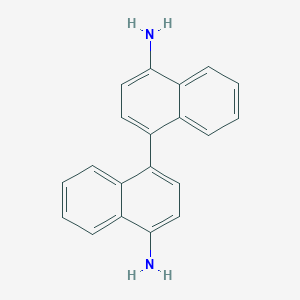
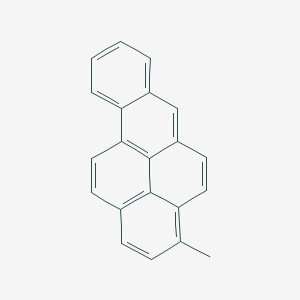
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
